1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene

Description

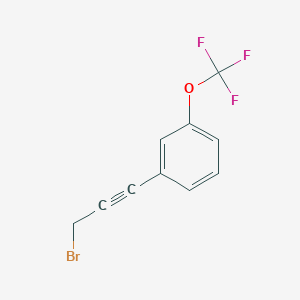

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene (CAS: 2060049-81-0) is a halogenated aromatic compound featuring a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at position 3 and a 3-bromoprop-1-yn-1-yl (-C≡C-CH₂Br) group at position 1 (Figure 1). The trifluoromethoxy group is electron-withdrawing, influencing the electronic properties of the aromatic ring, while the propargyl bromide moiety provides a reactive site for cross-coupling or cyclization reactions. This compound is synthesized via Sonogashira cross-coupling or alkylation protocols, as evidenced in the preparation of structurally related derivatives . Its molecular formula is C₁₀H₆BrF₃O, with a monoisotopic mass of 278.95 Da .

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZISWJZZKGUCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060049-81-0 | |

| Record name | 1-(3-bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene typically involves the following steps:

Trifluoromethoxylation: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy reagent.

Coupling Reaction: The final step involves coupling the brominated propynyl group with the trifluoromethoxy-substituted benzene ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethoxylation processes, followed by efficient purification techniques such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated products.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving halogenated and trifluoromethoxy-substituted compounds.

Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure The brominated propynyl group and trifluoromethoxy group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules to highlight differences in reactivity, electronic effects, and applications. Key comparisons include:

Substituent Variations

Key Insights :

- Electronic Effects : The trifluoromethoxy group in the target compound enhances electrophilic substitution resistance compared to methyl or trifluoromethyl groups, directing reactivity to the propargyl bromide site .

- Reactivity: The propargyl bromide substituent enables alkyne-specific reactions (e.g., Sonogashira coupling), whereas aryl bromides (e.g., 1-bromo-3-(trifluoromethoxy)benzene) are more suited for Suzuki-Miyaura couplings .

- Steric Considerations: The linear propargyl chain imposes less steric hindrance than bulkier substituents (e.g., naphthyl groups in related diaryl-pyrano-chromenes), facilitating intramolecular cyclization .

Substitution Patterns

The position of substituents significantly impacts reactivity:

- Meta vs. Para Substitution : 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted) reacts efficiently with imidazoheterocycles (90–93% yields), while para-substituted analogs show reduced yields due to electronic deactivation .

- Ortho Substitution : 1-Bromo-2-(trifluoromethoxy)benzene exhibits steric hindrance, lowering yields in Pd-catalyzed reactions compared to meta-substituted derivatives .

Stability and Handling

- Propargyl Bromides : The target compound’s propargyl bromide group is thermally sensitive, requiring storage at low temperatures (-20°C) to prevent decomposition. In contrast, aryl bromides (e.g., 1-bromo-3-(trifluoromethoxy)benzene) are more stable under ambient conditions .

- Hydrolytic Sensitivity : The trifluoromethoxy group is hydrolytically stable, unlike esters or nitriles in related compounds (e.g., 3-bromo-2-(bromomethyl)propionic acid) .

Biological Activity

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, which includes a bromopropynyl group and a trifluoromethoxy substituent, suggests potential biological activities that merit investigation.

- Molecular Formula : C10H6BrF3O

- Molecular Weight : 263.06 g/mol

- CAS Number : 173019-83-5

- Structure : The compound features a benzene ring substituted with a bromopropynyl group and a trifluoromethoxy group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance, the presence of halogens and alkynes in organic compounds has been associated with enhanced cytotoxicity against various cancer cell lines.

The proposed mechanisms through which this compound may exert its effects include:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies suggest that halogenated compounds can trigger programmed cell death in malignant cells.

Case Studies

-

Study on Cytotoxicity :

- A study conducted on structurally related compounds demonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines, indicating that the bromopropynyl and trifluoromethoxy groups may enhance biological activity through synergistic effects.

-

Mechanistic Insights :

- Research involving similar trifluoromethylated compounds revealed their ability to modulate signaling pathways associated with apoptosis, such as the activation of caspases and the downregulation of anti-apoptotic proteins.

Data Table: Biological Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis, inhibits proliferation |

| 4-(Trifluoromethyl)phenol | MCF-7 | TBD | Inhibits cell cycle progression |

| 2-Bromoethyl phenyl ether | A549 | TBD | Triggers oxidative stress leading to apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.